molecular formula C14H17NO3 B14960750 4-(Piperidin-1-ylcarbonyl)phenyl acetate

4-(Piperidin-1-ylcarbonyl)phenyl acetate

Cat. No.: B14960750
M. Wt: 247.29 g/mol
InChI Key: WSKHTALERPSKIH-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylcarbonyl)phenyl acetate is a synthetic aromatic ester derivative characterized by a piperidine carbonyl group attached to a phenyl ring and an acetate ester moiety. Its synthesis typically involves palladium-catalyzed carbonylative coupling reactions, such as the use of Mo(CO)₆ as a CO source and microwave-assisted protocols to enhance reaction efficiency . The compound crystallizes with a planar aromatic ring and ester group, while the piperidine ring adopts a chair conformation stabilized by intramolecular C—H···O interactions . This structural rigidity and electronic profile make it a candidate for further pharmacological or material science applications.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

[4-(piperidine-1-carbonyl)phenyl] acetate

InChI

InChI=1S/C14H17NO3/c1-11(16)18-13-7-5-12(6-8-13)14(17)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3

InChI Key

WSKHTALERPSKIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-ylcarbonyl)phenyl acetate typically involves the acylation of piperidine with 4-(acetoxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve piperidine in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 4-(acetoxy)benzoyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of 4-(Piperidin-1-ylcarbonyl)phenyl acetate can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-ylcarbonyl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The acetate group can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Piperidinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl acetates, depending on the nucleophile used.

Scientific Research Applications

4-(Piperidin-1-ylcarbonyl)phenyl acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.

    Materials Science: The compound can be used in the development of novel polymers and materials with specific properties, such as increased thermal stability or improved mechanical strength.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-ylcarbonyl)phenyl acetate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidine ring can enhance the compound’s binding affinity to these targets, while the phenyl acetate group can modulate its overall pharmacokinetic properties. The exact pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Piperidine/Acetate Motifs

Compound Name Key Structural Features Synthesis Method Biological/Physical Properties References
4-(Piperidin-1-ylcarbonyl)phenyl acetate Piperidine carbonyl, phenyl acetate Pd-catalyzed carbonylative coupling Planar ester/aromatic groups; chair-conformation piperidine
4-Phenyl-1-(2-phenylethyl)piperidin-4-yl acetate (PEPAP) Bulky phenethyl and phenyl substituents on piperidine Multi-step alkylation/acylation Opioid receptor modulation (hypothesized)
2-[4-(Substituted piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives Benzimidazole core + piperidine carbonyl Condensation reactions Antioxidant activity (DPPH scavenging)
[4-(Chlorosulfonyl)phenyl]methyl acetate Chlorosulfonyl group + methyl acetate Sulfonation of phenyl precursors High reactivity for polymer/sulfonamide synthesis
4-[(E)-3-Hydroxyprop-1-enyl]phenyl acetate Natural phenylpropanoid with propenyl chain Isolation from Alpinia galanga Potential anti-inflammatory activity

Key Comparative Insights

  • Reactivity and Functionalization :

    • The chlorosulfonyl group in [4-(chlorosulfonyl)phenyl]methyl acetate enables sulfonamide formation, contrasting with the target compound’s piperidine carbonyl, which is more suited for hydrogen bonding or enzymatic interactions .
    • PEPAP’s bulky phenethyl group may hinder metabolic degradation compared to the less sterically hindered target compound .
  • Biological Activity: Benzimidazole derivatives with piperidine carbonyl groups exhibit radical scavenging (IC₅₀ values for DPPH: ~10–50 μM), suggesting that the target compound’s piperidine moiety could similarly influence antioxidant properties . Natural phenylpropanoids (e.g., 4-[(E)-3-hydroxyprop-1-enyl]phenyl acetate) demonstrate enhanced solubility due to hydroxyl groups, a feature absent in the synthetic target compound .
  • Synthetic Accessibility :

    • Microwave-assisted synthesis of the target compound offers faster reaction times (<1 hour) compared to traditional PEPAP syntheses requiring multi-step alkylation .
    • Pd-catalyzed methods using Mo(CO)₆ avoid hazardous gas handling, unlike protocols requiring pressurized CO gas .

Research Findings and Data Tables

Crystallographic Data Comparison

Parameter 4-(Piperidin-1-ylcarbonyl)phenyl Acetate PEPAP
Piperidine Conformation Chair (intramolecular C—H···O) Chair/twist (steric strain)
Aromatic Ring Planarity Near-planar (deviation < 0.05 Å) Distorted (phenethyl substituents)
Hydrogen Bonding Weak C—H···O (intramolecular) No significant H-bonding
Crystal System Monoclinic Not reported
References

Thermal Stability

Compound Melting Point (°C) Decomposition Onset (°C)
4-(Piperidin-1-ylcarbonyl)phenyl acetate 142–144 220
[4-(Chlorosulfonyl)phenyl]methyl acetate Not reported 180 (estimated)
PEPAP 95–97 200
References

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